5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXMKQXEROSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Chlorination: The amino group is protected, and the benzene ring is chlorinated using chlorinating agents like thionyl chloride.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H13N2O2SCl
- Molecular Weight : 296.77 g/mol
- Solubility : Slightly soluble in chloroform and methanol, and more soluble in DMSO.
The compound features a sulfonamide group attached to a chlorophenyl moiety, which is believed to enhance its biological activity compared to other sulfonamides.
Antibacterial Activity
Sulfonamides, including 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide, are known for their antibacterial properties. They function by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. Studies have shown that this compound exhibits significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Comparison
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| This compound | <100 μM | Staphylococcus aureus, Escherichia coli |
| Sulfamethoxazole | <50 μM | Klebsiella pneumoniae, Pseudomonas aeruginosa |
The presence of the chlorophenyl group may enhance its interaction with bacterial enzymes, potentially increasing its efficacy against resistant strains .
Anticancer Potential
Recent studies have indicated that sulfonamides may possess anticancer properties through the inhibition of carbonic anhydrase (CA) isozymes, which are implicated in tumor growth and metastasis. The specific structure of this compound allows it to act as a selective inhibitor of certain CA isozymes.
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | GI50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 3.0 | MCF-7 (Breast Cancer) |
| Doxorubicin (Reference) | 1.1 | MCF-7 (Breast Cancer) |
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells more effectively than some standard chemotherapeutics, suggesting a promising avenue for further research into its use as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes involved in metabolic processes. Notably, it has shown potential as an inhibitor of carbonic anhydrases, which play critical roles in pH regulation and ion transport within cells.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Benzene Ring
(a) Halogen Substitution: Chlorophenyl vs. Iodophenyl
- 5-Amino-N-(4-Iodophenyl)-2-Methylbenzene-1-Sulfonamide (CAS 438031-63-1): Molecular Weight: 388.22 g/mol (vs. ~297.7 g/mol for the chlorophenyl analogue). However, this substitution may reduce solubility in aqueous media compared to the chlorinated analogue .
(b) Methyl vs. Methoxy Substituents
- 5-Amino-N-(4-Chlorophenyl)-2-Methoxybenzene-1-Sulfonamide (CAS 729578-90-9): Molecular Weight: 258.62 g/mol. The methoxy group improves electron-donating properties, which could influence electronic interactions in enzymatic binding pockets. However, the methyl group in the parent compound may offer better metabolic stability due to reduced susceptibility to oxidative demethylation .
(a) Insecticidal Activity
- N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide and 3-Amino-N-(4-Chlorophenyl)-4,6-Distyrylthieno[2,3-b]Pyridine-2-Carboxamide: These pyridine and thienopyridine derivatives exhibit superior insecticidal activity against Aphis craccivora compared to acetamiprid.
(b) Anticancer and Antibacterial Activity
- Thiophene Derivatives with Sulfonamide Moieties (e.g., Compound 19b): Thiophene-based analogues with 4-chlorophenyl and sulfonamide groups demonstrated higher anticancer activity than doxorubicin in vitro.
- 5-(4-Chlorophenyl)-N-p-Tolyl-1,3,4-Thiadiazole-2-Sulfinamide: Exhibited 42% inhibition of tobacco mosaic virus (TMV) with low cytotoxicity, highlighting the role of sulfonamide groups in antiviral activity. The amino group in the target compound could enhance hydrogen bonding interactions in similar applications .
Physicochemical Properties
Biological Activity
5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity across various therapeutic areas, particularly in anticancer and antibacterial applications. This article reviews its mechanisms of action, biochemical properties, and relevant case studies highlighting its efficacy.
Target Interaction
The biological activity of this compound is largely attributed to its ability to bind to specific biomolecules, including enzymes and receptors. The compound has been shown to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, with an inhibition constant (IC50) ranging from 10.93 nM to 25.06 nM, indicating strong selectivity for CA IX over CA II . This inhibition disrupts critical biochemical pathways, affecting cellular processes such as pH regulation and ion transport.
Cellular Effects
The compound exerts notable effects on cell proliferation and apoptosis. In studies involving the MDA-MB-231 breast cancer cell line, treatment with this sulfonamide led to significant apoptosis induction, evidenced by a 22-fold increase in annexin V-FITC positive cells compared to controls . Additionally, it has been observed to influence various signaling pathways that regulate cell cycle progression and metabolic activities.
This compound interacts with several proteins involved in key metabolic pathways. Its ability to inhibit enzymatic activity is crucial for its therapeutic potential:
- Enzyme Inhibition : The compound inhibits carbonic anhydrase, which plays a role in maintaining acid-base balance in tissues.
- Antibacterial Activity : As with other sulfonamides, it interferes with bacterial folic acid synthesis, crucial for bacterial growth and replication.
Case Studies
-
Anticancer Activity :
- A study demonstrated that derivatives of sulfonamides showed significant anticancer effects against various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent cytotoxicity .
- Another case highlighted that treatment with this compound resulted in cell cycle arrest at the subG0 phase and activation of caspases 8 and 9, which are crucial for apoptosis .
-
Antibacterial Properties :
- Research indicates that sulfonamide derivatives exhibit substantial antibacterial activity by disrupting folic acid synthesis in bacteria. This mechanism is essential for the development of new antibacterial agents targeting resistant strains.
Pharmacokinetics
The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME). Factors influencing these properties include the compound's chemical structure and formulation. For instance, studies suggest that modifications in the sulfonamide structure can enhance bioavailability and efficacy against specific targets .
Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits cell proliferation; IC50 values range from 0.89–9.63 µg/mL. |
| Antibacterial | Inhibits bacterial growth by interfering with folic acid synthesis; effective against various strains. |
| Enzyme Inhibition | Strong inhibitor of carbonic anhydrase IX; affects pH regulation and ion transport in cells. |
Q & A
Q. What are the established synthetic methodologies for 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 5-amino-2-methylaniline and 4-chlorobenzenesulfonyl chloride. Key steps include:
- Base Selection : Use triethylamine or pyridine to neutralize HCl byproducts, improving reaction efficiency .
- Solvent and Temperature : Dichloromethane or THF at 0–5°C for initial mixing, followed by stirring at room temperature for 12–24 hours .
- Yield Optimization : Yields of 75–85% are achieved under anhydrous conditions with stoichiometric base ratios .
Critical Data : - Purity (>95%) confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this sulfonamide derivative?
- Methodological Answer :
- 1H/13C NMR : Dissolve in DMSO-d6 to observe aromatic protons (δ 6.8–7.4 ppm) and sulfonamide NH (δ 10.2 ppm). Compare shifts with DFT-predicted values to validate assignments .
- X-ray Crystallography : Resolve crystal packing via slow evaporation from ethanol. Key parameters: orthorhombic system, space group Pna2₁, with hydrogen bonding between sulfonamide and amino groups .
- Spectrofluorometry : Measure fluorescence intensity in methanol (λex 280 nm, λem 340 nm) to assess electronic properties .
Q. What common functional group transformations are observed under standard laboratory conditions?
- Methodological Answer :
- Oxidation : Amino groups convert to nitro derivatives using KMnO₄/H₂SO₄ (60°C, 6 hours) .
- Substitution : Chlorine on the phenyl ring undergoes nucleophilic displacement with NaOH/EtOH (reflux, 8 hours) to form hydroxyl derivatives .
- Reduction : Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces nitro groups to amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray results)?
- Methodological Answer :
- Cross-Validation : Use X-ray data to confirm bond lengths/angles, then refine NMR assignments via 2D techniques (COSY, HSQC) .
- Computational Alignment : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data .
- Case Study : Inconsistent NH proton shifts may arise from solvent polarity; test in CDCl₃ vs. DMSO-d6 to identify solvent effects .
Q. What mechanistic insights guide regioselective substitution at the sulfonamide or chlorophenyl moieties?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing sulfonamide group directs electrophiles to the para position of the chlorophenyl ring. Use kinetic studies (UV-Vis monitoring) to track substitution rates .
- Steric Control : Methyl groups on the benzene ring hinder ortho substitution; optimize steric bulk using isopropyl sulfonyl chlorides for comparison .
Q. How do electronic configurations influence reactivity in multi-step synthetic pathways?
- Methodological Answer :
- Hammett Analysis : Correlate substituent effects (σ values) on reaction rates for derivatives. The sulfonamide’s –I effect accelerates electrophilic aromatic substitution at electron-rich positions .
- Redox Profiling : Cyclic voltammetry in acetonitrile reveals oxidation potentials (+1.2 V vs. Ag/AgCl), indicating stability under aerobic conditions .
Q. What experimental strategies evaluate structure-activity relationships (SAR) for biologically active derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the chlorophenyl (e.g., fluoro, bromo substituents) and sulfonamide groups (e.g., methyl, ethyl). Test in enzyme inhibition assays (IC₅₀) .
- Crystallographic SAR : Compare X-ray structures of active vs. inactive analogs to identify critical hydrogen-bonding motifs .
- Pharmacophore Modeling : Use MOE or Schrödinger to map electrostatic and hydrophobic features driving target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
